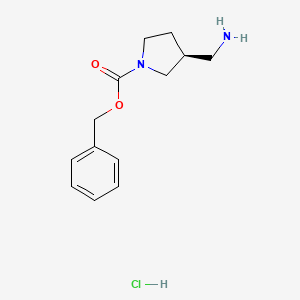

(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Description

(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (CAS 1217619-19-6) is a chiral pyrrolidine derivative widely employed as a building block in pharmaceutical synthesis. Its molecular formula is C₁₃H₁₉ClN₂O₂, with a molecular weight of 270.76 g/mol . The compound features a benzyloxycarbonyl (Cbz) protecting group and an aminomethyl substituent on the pyrrolidine ring, making it a versatile intermediate for drug discovery and asymmetric catalysis.

Properties

IUPAC Name |

benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11;/h1-5,12H,6-10,14H2;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKKIXMBFFDIOD-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1CN)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662651 | |

| Record name | Benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217619-19-6 | |

| Record name | Benzyl (3S)-3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Decarboxylation of trans-4-Hydroxy-L-Proline

Trans-4-hydroxy-L-proline undergoes decarboxylation in the presence of a palladium catalyst under acidic conditions (HCl), yielding (R)-3-hydroxypyrrolidine hydrochloride. This step eliminates the carboxylic acid group while retaining the hydroxyl group at position 3.

Reaction Conditions :

Step 2: N-Boc Protection

The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in a mixed solvent system (THF/H₂O) with sodium bicarbonate. This step prevents undesired side reactions during subsequent transformations.

Reaction Conditions :

Step 3: Sulfonylation

The hydroxyl group at position 3 is converted to a mesylate (methanesulfonyl group) using methanesulfonyl chloride (MsCl) and triethylamine. This creates a leaving group for the subsequent SN2 reaction.

Reaction Conditions :

Step 4: SN2 Displacement with Sodium Azide

The mesylate undergoes an SN2 reaction with sodium azide (NaN₃), inverting the configuration at position 3 from (R) to (S). The reaction proceeds in dimethylformamide (DMF) at elevated temperatures.

Reaction Conditions :

Step 5: Staudinger Reduction

The azide group is reduced to a primary amine using triphenylphosphine (PPh₃) in a THF/water mixture. This step retains the (S)-configuration established in the prior step.

Reaction Conditions :

Step 6: Boc Deprotection

The Boc group is removed using hydrochloric acid in dioxane, yielding (S)-3-aminopyrrolidine dihydrochloride.

Reaction Conditions :

Data Summary: Enantioselective Route

| Step | Reaction | Key Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Decarboxylation | Pd/C, HCl | 85 | – |

| 2 | N-Boc Protection | Boc₂O, NaHCO₃ | >90 | – |

| 3 | Sulfonylation | MsCl, Et₃N | 95 | – |

| 4 | SN2 Displacement | NaN₃, DMF | 88 | >99 |

| 5 | Azide Reduction | PPh₃, THF/H₂O | 92 | >99 |

| 6 | Boc Deprotection | HCl/dioxane | 95 | >99 |

| 7 | Benzyl Carboxylation | Cbz-Cl, NaHCO₃ | 90 | >99 |

Resolution of Racemic Mixtures

Principle of Diastereomeric Salt Formation

This method resolves racemic 3-(aminomethyl)pyrrolidine-1-carboxylate benzyl ester using chiral resolving agents like D- or L-tartaric acid. The enantiomers form diastereomeric salts with distinct solubilities, enabling separation via crystallization.

Procedure and Optimization

-

Racemate Preparation :

The racemic mixture is synthesized via non-stereoselective acylation of 3-aminomethylpyrrolidine with benzyl chloroformate. -

Salt Formation :

The racemate is dissolved in methanol and treated with D-tartaric acid (1:0.6 molar ratio). The mixture is heated to 80°C and gradually cooled to precipitate the less soluble (S)-enantiomer salt. -

Crystallization and Isolation :

The crystalline salt is filtered and washed with cold methanol. The (S)-enantiomer is liberated via neutralization with NaOH and extracted into dichloromethane. -

Hydrochloride Salt Formation :

The free base is treated with HCl in ether to yield the hydrochloride salt.

Key Parameters :

Data Summary: Resolution Method

| Parameter | Value |

|---|---|

| Resolving Agent | D-Tartaric Acid |

| Solvent System | Methanol/Water |

| Molar Ratio (Racemate:Acid) | 1:0.6 |

| Crystallization Yield | 40–45% |

| Enantiomeric Excess (ee) | >98% |

Comparative Analysis of Methods

Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| Enantioselective Synthesis | - High enantiomeric purity (>99% ee) - Scalable for industrial production | - Multi-step process (7 steps) - Requires chiral starting material |

| Resolution | - Simplicity - No chiral catalysts needed | - Max 50% yield per cycle - Requires recycling of mother liquor |

Industrial Applicability

The enantioselective route is preferred for large-scale production due to its high yield and purity, whereas resolution is cost-effective for small-scale batches.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the aminomethyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Chirality : The (S)- and (R)-enantiomers (CAS 1217619-19-6 and 1217726-65-2) exhibit identical physicochemical properties but differ in stereochemical orientation, which can critically influence receptor binding in biological systems .

- Protecting Groups : The Boc-protected analog (916214-31-8) offers greater stability under basic conditions, whereas the Cbz group in the target compound is acid-labile, enabling selective deprotection .

Physicochemical Properties

| Property | Target Compound | (R)-Enantiomer | Benzyl 3-Aminopyrrolidine-1-carboxylate | (R)-1-Boc-3-aminomethylpyrrolidine HCl |

|---|---|---|---|---|

| Solubility | High in polar solvents (due to HCl salt) | Similar to target | Lower solubility (free base) | Moderate in DMSO or methanol |

| Stability | Stable at RT; sensitive to acids | Identical to target | Stable under neutral conditions | Stable in basic conditions |

| Hazards | H302, H315, H319, H335 | Similar hazards | H302, H315, H319 | No acute toxicity data |

| Applications | Drug intermediate, chiral ligand | Same as target | Peptide synthesis | Protecting group strategies |

Notes:

Biological Activity

(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride has the following chemical structure:

- Molecular Formula: C13H19ClN2O2

- Molecular Weight: 270.76 g/mol

- CAS Number: 45072658

The compound features a pyrrolidine ring, which is known to be a significant structural motif in various biologically active molecules.

The biological activity of (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. The compound may act as an inhibitor or modulator of certain pathways, which can lead to therapeutic effects in various conditions.

Potential Mechanisms Include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting the progression of diseases.

- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions and behaviors.

Antitumor Activity

Recent studies have indicated that (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride exhibits significant antitumor activity. In vitro studies demonstrated that the compound could reduce cell viability in various cancer cell lines. For instance, it showed a reduction in viability by approximately 55% in the MDA-MB-231 triple-negative breast cancer cell line after treatment with a concentration of 10 μM over three days .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Research has shown that derivatives of pyrrolidine structures can significantly decrease the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA, suggesting that (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride may have similar effects .

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is essential for optimizing its biological activity. The presence of specific substituents on the pyrrolidine ring can enhance or diminish its potency against various biological targets.

| Substituent | Effect on Activity |

|---|---|

| Benzyl group | Increases receptor affinity |

| Aminomethyl group | Essential for biological activity |

| Carboxylate moiety | Contributes to solubility and bioavailability |

Case Studies

Several case studies have highlighted the efficacy of (S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride:

- Anticancer Studies : In vivo models using xenografts of breast cancer cells demonstrated significant tumor reduction when treated with this compound, indicating its potential for therapeutic applications in oncology .

- Neuroprotective Effects : Preliminary investigations suggest that this compound may offer neuroprotective benefits, potentially aiding in conditions such as Alzheimer's disease by modulating neurotransmitter systems.

Q & A

Q. How should researchers address discrepancies in reported toxicity data?

- Answer : Toxicity variations arise from assay conditions (e.g., cell lines, exposure times). Standardize tests using OECD guidelines (e.g., MTT assays in HepG2 cells) and cross-reference with SDS acute toxicity data (if available) .

Methodological Recommendations

Q. What strategies optimize chiral purity during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.